molecular formula C10H11N2NaO6S B12293758 (5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt

(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt

Cat. No.: B12293758
M. Wt: 310.26 g/mol
InChI Key: FPLQVCOCYJJHBC-UHFFFAOYSA-M
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Description

(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[®-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid sodium salt is a complex organic compound with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[®-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt involves multiple steps. The process typically starts with the preparation of the core bicyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include acylating agents, reducing agents, and protecting groups to ensure the stability of intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility. The use of advanced purification methods, including chromatography and crystallization, is crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[®-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions are used to convert certain functional groups into more reactive forms.

    Substitution: Substitution reactions allow the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[®-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[®-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Properties

Molecular Formula

C10H11N2NaO6S

Molecular Weight

310.26 g/mol

IUPAC Name

sodium;3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C10H12N2O6S.Na/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17;/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16);/q;+1/p-1

InChI Key

FPLQVCOCYJJHBC-UHFFFAOYSA-M

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+]

Origin of Product

United States

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